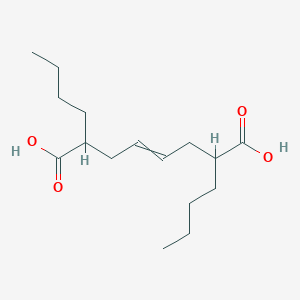
2,7-Dibutyloct-4-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibutyloct-4-enedioic acid is an organic compound with the molecular formula C16H28O4. It is a dicarboxylic acid with two butyl groups attached to the octene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibutyloct-4-enedioic acid can be achieved through several methods. One common approach involves the reaction of butyl-substituted alkenes with maleic anhydride under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted at elevated temperatures to facilitate the formation of the desired dicarboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibutyloct-4-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Esterification can be achieved using alcohols in the presence of sulfuric acid (H2SO4) as a catalyst.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated dicarboxylic acids.
Substitution: Esters or amides.
Aplicaciones Científicas De Investigación
2,7-Dibutyloct-4-enedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dicarboxylic acids.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,7-Dibutyloct-4-enedioic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the butyl groups may interact with hydrophobic regions of proteins, affecting their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dimethyloct-4-enedioic acid
- 2,7-Diethyloct-4-enedioic acid
- 2,7-Dipropyloct-4-enedioic acid
Uniqueness
2,7-Dibutyloct-4-enedioic acid is unique due to the presence of butyl groups, which impart distinct hydrophobic characteristics and influence its reactivity compared to similar compounds with shorter alkyl chains.
Propiedades
Número CAS |
35331-09-0 |
|---|---|
Fórmula molecular |
C16H28O4 |
Peso molecular |
284.39 g/mol |
Nombre IUPAC |
2,7-dibutyloct-4-enedioic acid |
InChI |
InChI=1S/C16H28O4/c1-3-5-9-13(15(17)18)11-7-8-12-14(16(19)20)10-6-4-2/h7-8,13-14H,3-6,9-12H2,1-2H3,(H,17,18)(H,19,20) |
Clave InChI |
QAEDYHFROMAGDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC=CCC(CCCC)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


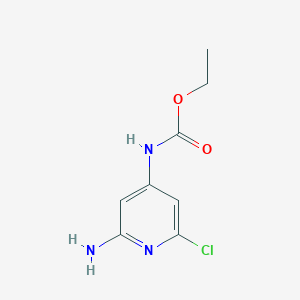

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
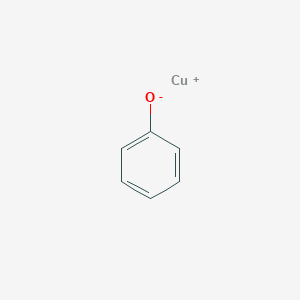
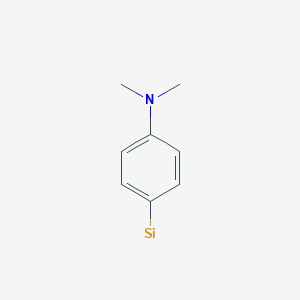
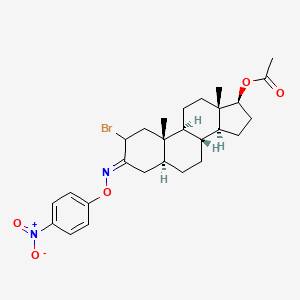


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
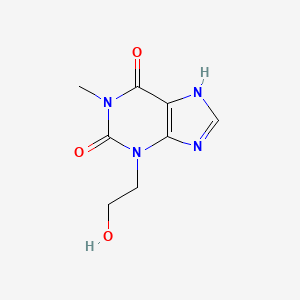
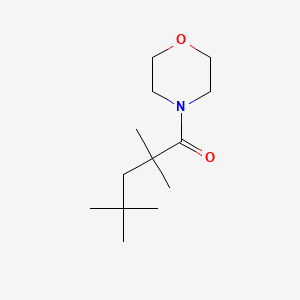
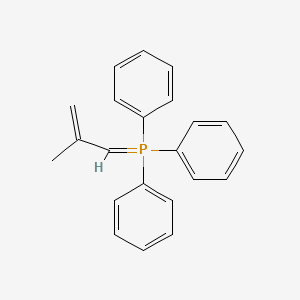
![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
